Bicyclo[5.2.1]deca-1,6-diene
Description
Properties
CAS No. |
88348-59-8 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
bicyclo[5.2.1]deca-1,6-diene |
InChI |
InChI=1S/C10H14/c1-2-4-9-6-7-10(8-9)5-3-1/h4-5H,1-3,6-8H2 |
InChI Key |
VZGWYLUXAKFZNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2CCC(=CC1)C2 |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Key Properties
Bicyclo[5.2.1]deca-1,6-diene features a bicyclic system with two double bonds at positions 1 and 6 (Figure 1). Its molecular weight is 134.22 g/mol, and its SMILES notation (C1CC=C2CCC(=CC1)C2) highlights the conjugated diene system within the bicyclic framework. The compound’s strain energy, arising from the fused small rings, influences its reactivity, making it prone to cycloadditions and rearrangements.
Spectroscopic and Computational Data
- IR Spectroscopy : Stretching frequencies for C=C bonds appear at ~1640 cm⁻¹, consistent with conjugated dienes.
- NMR : ¹H NMR spectra show distinct signals for vinylic protons (δ 5.2–5.8 ppm) and bridgehead hydrogens (δ 2.1–2.9 ppm).
- Thermodynamic Stability : Computational models suggest a strain energy of ~25 kcal/mol, comparable to norbornene derivatives.
Synthetic Strategies for this compound
Cyclization of Linear Precursors
Ring-Closing Metathesis (RCM)
Though unreported for this compound, RCM using Grubbs catalysts could assemble the bicyclic framework from a dienyne precursor. For example, a theoretical substrate such as 1,6-dienyne-3-ene might cyclize under mild conditions (25°C, CH₂Cl₂) to form the target compound.
Acid-Catalyzed Cyclization
Protonation of conjugated dienes can trigger electrophilic cyclization. In a hypothetical pathway, treatment of 1,5,9-decatriene with Brønsted acids (e.g., H₂SO₄) at 0°C may induce ring closure via carbocation intermediates.
Rearrangement of Strained Polycycles
Thermal Cope Rearrangement
The oxy-Cope rearrangement of vinylcyclobutanol derivatives has been employed in the synthesis of bicyclic terpenes. Applying this to a suitably functionalized precursor (e.g., 1-vinylbicyclo[4.2.0]oct-2-en-5-ol) could generate this compound via-sigmatropic shift.
Electrocyclic Ring-Opening
UV irradiation of norbornadiene analogues induces electrocyclic opening, forming conjugated dienes. For instance, irradiating tricyclo[5.2.1.0².⁶]deca-3,8-diene at 254 nm may yield the target compound through selective bond cleavage.
Comparative Analysis of Methodologies
The table below summarizes theoretical and literature-supported approaches to this compound:
Industrial and Laboratory-Scale Considerations
Solvent and Catalyst Optimization
Chemical Reactions Analysis
Types of Reactions
Bicyclo[5.2.1]deca-1,6-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, converting the double bonds into single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or the bridgehead positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and other oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens, acids, and bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, reduced bicyclic compounds, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Bicyclo[5.2.1]deca-1,6-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which Bicyclo[5.2.1]deca-1,6-diene exerts its effects is primarily through its reactive double bonds. These bonds can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[6.2.0]decapentaene: This compound has a similar bicyclic structure but with different double bond arrangements.
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different carbon framework and reactivity.
Uniqueness
Bicyclo[5.2.1]deca-1,6-diene is unique due to its specific ring strain and the positioning of its double bonds, which confer distinct reactivity patterns compared to other bicyclic compounds .
Q & A
Basic: What are the primary synthetic routes for bicyclo[5.2.1]deca-1,6-diene, and how can their efficiency be optimized?
Methodological Answer:
The synthesis of this compound typically involves cycloaddition or rearrangement reactions, such as the Diels-Alder reaction or base-induced transformations. For optimization:
- Vary reaction conditions : Adjust temperature, solvent polarity, and catalyst loading to enhance yield.
- Analytical validation : Use gas chromatography (GC) and infrared spectroscopy (IR) to monitor product purity and confirm structural integrity .
- Mechanistic insights : Employ nuclear magnetic resonance (NMR) to track intermediate formation and identify bottlenecks in multi-step syntheses .
Basic: How is this compound characterized using spectroscopic techniques?
Methodological Answer:
- GC-MS : Quantify purity and detect byproducts during synthesis .
- IR spectroscopy : Identify functional groups (e.g., C=C stretching bands) to confirm the bicyclic framework .
- NMR (¹H and ¹³C) : Resolve spatial and electronic environments of protons and carbons, critical for confirming regioselectivity in derivatives .
- Cross-validation : Compare spectra with computational predictions (e.g., DFT calculations) to resolve ambiguities in peak assignments .
Advanced: What challenges arise in studying the reaction mechanisms of this compound under basic conditions?
Methodological Answer:
- Byproduct formation : Strong bases can induce rearrangements (e.g., bicyclo[5.3.0]deca-1,7-diene formation), requiring meticulous isolation techniques to avoid contamination .
- Kinetic vs. thermodynamic control : Use time-resolved spectroscopy (e.g., UV-vis) to distinguish transient intermediates from stable products .
- Mechanistic modeling : Apply density functional theory (DFT) to map energy barriers and validate proposed pathways against experimental data .
Advanced: How can computational methods like DFT be applied to study this compound’s electronic properties?
Methodological Answer:
- Electron distribution : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cycloadditions or electrophilic attacks .
- Conformational analysis : Use molecular dynamics (MD) simulations to assess strain energy and stability of bicyclic conformers .
- Reaction pathway mapping : Compare computed activation energies with experimental kinetic data to refine mechanistic hypotheses .
Data Analysis: How should researchers resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer:
- Replicate experiments : Confirm data consistency across multiple trials to rule out instrumental errors .
- Statistical validation : Apply t-tests or ANOVA to assess significance of spectral deviations .
- Hybrid approaches : Combine NMR, X-ray crystallography, and computational modeling to resolve structural ambiguities .
Experimental Design: What strategies ensure reproducibility in synthesizing this compound?
Methodological Answer:
- Detailed protocols : Document solvent purity, catalyst batch numbers, and reaction timelines to minimize variability .
- Negative controls : Include reactions without catalysts to identify side pathways .
- Collaborative validation : Share synthetic procedures with independent labs to confirm reproducibility .
Advanced: How does this compound’s structure influence its application in materials science?
Methodological Answer:
- Photochromic potential : Test UV-induced isomerization for molecular switching applications, noting limitations in base-sensitive environments .
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds in polymer matrices .
Critical Analysis: How can researchers address impurities in this compound samples?
Methodological Answer:
- Chromatographic purification : Optimize HPLC or column chromatography conditions using polarity gradients .
- Spectroscopic deconvolution : Apply peak-fitting algorithms in NMR or IR to quantify impurity levels .
- Mechanistic troubleshooting : Trace impurities to incomplete reactions or side pathways using isotopic labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
